molecular formula C11H12O4 B566001 (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 1000414-38-9

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No. B566001
CAS RN: 1000414-38-9
M. Wt: 208.213
InChI Key: RHMDISFJOKCCAQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders . It has a molecular weight of 208.21 .


Molecular Structure Analysis

The linear formula of this compound is C11H12O4 . The InChI code is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . It is white to yellow in color . The storage temperature is 2-8°C when sealed in dry conditions , and +4°C .

Scientific Research Applications

  • Antimicrobial Activity : Dihydrobenzofurans, including those similar to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, have shown moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

  • Synthesis of Resveratrol and ε-Viniferin Dehydrodimers : This compound is used in the synthesis of complex structures like resveratrol dehydrodimers, which possess various biological activities (Sako, Hosokawa, Ito, & Iinuma, 2004).

  • Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans, which can be derived from similar compounds, have shown pronounced antiangiogenic activity, particularly in specific enantiomers (Apers et al., 2002).

  • Potential Antitumor Agents : Certain dihydrobenzofuran lignans demonstrate promising anticancer activity, especially against leukemia and breast cancer cell lines. These compounds inhibit tubulin polymerization, indicating their potential as antimitotic agents (Pieters et al., 1999).

  • Germination Inhibitory Constituents : Compounds derived from dihydrobenzofurans, similar to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, have been identified as germination inhibitory constituents, useful in studying plant growth and development (Oh et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693855
Record name Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

CAS RN

1000414-38-9
Record name Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.